molecular formula C28H23NO4 B1365506 Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid CAS No. 511272-48-3

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Cat. No.: B1365506
CAS No.: 511272-48-3
M. Wt: 437.5 g/mol
InChI Key: WMWTTXWFWZKELH-AREMUKBSSA-N
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Description

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its aromatic side chain, which includes a naphthyl group, making it a valuable building block in peptide synthesis and various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .

Industrial Production Methods: Industrial production of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acids.

Scientific Research Applications

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds. The naphthyl group enhances the compound’s hydrophobic interactions, facilitating the self-assembly of peptides and proteins .

Comparison with Similar Compounds

    Fmoc-Phenylalanine: Contains a phenyl group instead of a naphthyl group.

    Fmoc-Tyrosine: Contains a phenolic hydroxyl group.

    Fmoc-Tryptophan: Contains an indole group.

Uniqueness: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its naphthyl group, which provides distinct aromatic and hydrophobic properties. This makes it particularly useful in applications requiring strong π-π interactions and hydrophobicity .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTTXWFWZKELH-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426598
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-48-3
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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